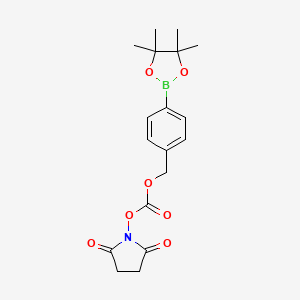

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzyl carbonate group can be oxidized to form benzoic acid derivatives.

Reduction: The boronic acid moiety can be reduced to form boronic esters or borane derivatives.

Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Boronic esters or borane derivatives.

Substitution: Various substituted pyrrolidinyl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is utilized as a coupling agent in organic reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules. The dioxaborolane moiety can participate in cross-coupling reactions with various electrophiles, leading to the formation of diverse products.

Table 1: Summary of Organic Reactions Involving the Compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cross-Coupling | Facilitates C-C bond formation | |

| Nucleophilic Addition | Reacts with electrophiles to form new compounds | |

| Esterification | Forms esters with alcohols |

Medicinal Chemistry

In medicinal chemistry, the compound shows promise as a building block for drug development. Its structural features allow for the modification of pharmacophores, enhancing the biological activity of potential therapeutics.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. Modifications to the dioxopyrrolidinyl group have been shown to improve selectivity and potency against specific targets.

Materials Science

The compound's unique properties make it suitable for applications in materials science. It can be used as a precursor for functional materials such as polymers and coatings.

Table 2: Applications in Materials Science

Mecanismo De Acción

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate exerts its effects depends on its specific application. In biochemical assays, it may act as a crosslinker or labeling agent, interacting with specific molecular targets through its reactive functional groups. The molecular pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-sulfinyldipropionate (DSSO): A crosslinker used in protein-protein interaction studies.

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: A boronic acid derivative used in organic synthesis.

2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: A reagent used in chemical biology.

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate stands out due to its combination of reactive functional groups, which allows for diverse chemical transformations and applications. Its ability to participate in multiple types of reactions makes it a versatile tool in scientific research.

Actividad Biológica

The compound 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- IUPAC Name : this compound

- Molecular Formula : C17H24B2N2O6

- Molecular Weight : 372.19 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticonvulsant and antitumor agent . Its unique structural features allow it to interact with various biological targets.

Anticonvulsant Activity

Recent studies have shown that derivatives of 2,5-dioxopyrrolidin compounds exhibit significant anticonvulsant properties. For instance:

- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated protective effects in animal models of epilepsy. It was effective in several seizure models including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The compound showed a favorable safety profile in the rotarod test for locomotor function .

| Test Model | Efficacy (AS-1) | Comments |

|---|---|---|

| Maximal Electroshock | High | Effective against acute seizures |

| PTZ Test | Moderate | Significant reduction in seizure frequency |

| Rotarod Test | Safe | No adverse effects on motor skills |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Preliminary results indicate that it may inhibit tumor cell proliferation through various mechanisms:

- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells.

- Inhibition of Angiogenesis : It may also impede the formation of new blood vessels necessary for tumor growth.

The precise mechanism through which 2,5-Dioxopyrrolidin compounds exert their biological effects involves several pathways:

- GABAergic Modulation : The anticonvulsant activity is believed to be mediated through enhancement of GABAergic neurotransmission.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G1/S checkpoint.

Study on Anticonvulsant Efficacy

A study published in Pharmacology Biochemistry and Behavior examined the efficacy of AS-1 in a mouse model of drug-resistant epilepsy. Results indicated that AS-1 significantly reduced seizure duration and frequency compared to controls .

Study on Antitumor Effects

Another investigation focused on the antitumor properties of related pyrrolidin derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's potential to enhance the efficacy of existing chemotherapeutic agents .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO7/c1-17(2)18(3,4)27-19(26-17)13-7-5-12(6-8-13)11-24-16(23)25-20-14(21)9-10-15(20)22/h5-8H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFCJGCTPWGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)ON3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.